Valdecoxib

描述

瓦尔德考昔是一种非甾体抗炎药 (NSAID),主要用于治疗骨关节炎、类风湿性关节炎和痛经。 它是一种选择性环氧合酶-2 (COX-2) 抑制剂,这意味着它专门针对 COX-2 酶,该酶负责炎症和疼痛,同时保留保护胃黏膜的 COX-1 酶 . 瓦尔德考昔以商品名 Bextra 出售,直到因与心血管风险和严重皮肤反应相关的安全问题而从市场上撤回 .

准备方法

合成路线和反应条件: 瓦尔德考昔可以通过多步法合成。一种常见的方法是使 5-甲基-3-苯基异恶唑与苯磺酰氯在碱 (如吡啶) 的存在下反应。 该反应形成磺酰胺键,导致形成瓦尔德考昔 .

工业生产方法: 瓦尔德考昔的工业生产涉及类似的合成路线,但规模更大。 该过程通常包括纯化、结晶和干燥等步骤,以确保最终产品符合药典标准 .

化学反应分析

反应类型: 瓦尔德考昔会发生各种化学反应,包括:

氧化: 瓦尔德考昔可以被氧化形成亚砜和砜。

还原: 还原反应可以将瓦尔德考昔转化为其相应的胺衍生物。

常用试剂和条件:

氧化: 可以使用过氧化氢或间氯过氧苯甲酸等试剂。

还原: 通常使用氢化铝锂或硼氢化钠等还原剂。

主要产物:

氧化: 亚砜和砜。

还原: 胺衍生物。

取代: 各种取代的磺酰胺.

科学研究应用

Osteoarthritis and Rheumatoid Arthritis

Valdecoxib has shown significant efficacy in the management of osteoarthritis and rheumatoid arthritis. Clinical studies demonstrate that it provides substantial relief from pain and improves function in patients with these conditions.

- Efficacy : In a study involving over 4,000 patients, this compound was found to be significantly more effective than placebo for treating rheumatoid arthritis and osteoarthritis symptoms . The drug's efficacy was comparable to that of naproxen and diclofenac in several trials .

Primary Dysmenorrhea

This compound is effective for managing moderate to severe menstrual pain. Studies indicate that it provides rapid relief compared to placebo and is well-tolerated by patients.

- Efficacy : A study comparing this compound with naproxen sodium showed that both medications were effective; however, patient satisfaction was higher with this compound .

| Study Type | Dosage (mg) | Outcome | Reference |

|---|---|---|---|

| Randomized Controlled Trial | 20-40 | Significant reduction in pain scores | |

| Comparative Study | N/A | Higher patient satisfaction than placebo |

Chronic Low Back Pain

This compound has been evaluated for its effectiveness in treating chronic low back pain. Results indicate that it provides rapid and consistent pain relief.

- Efficacy : In a randomized controlled trial, patients receiving this compound reported significantly lower pain levels compared to those receiving placebo .

| Study Type | Dosage (mg) | Outcome | Reference |

|---|---|---|---|

| Randomized Controlled Trial | 40 | Rapid relief within one week | |

| Longitudinal Study | N/A | Improved function and reduced disability |

Safety Profile

While this compound is generally well-tolerated, it is associated with certain adverse effects. The most common side effects include gastrointestinal disturbances, skin reactions, and potential cardiovascular risks. Notably, it does not inhibit platelet function, which can be advantageous for patients at risk of bleeding .

作用机制

瓦尔德考昔通过选择性抑制环氧合酶-2 (COX-2) 酶发挥作用。 COX-2 催化花生四烯酸转化为前列腺素 H2,前列腺素 H2 是前列腺素和血栓烷的前体,这些物质是炎症和疼痛的介质。 通过抑制 COX-2,瓦尔德考昔减少了这些炎症介质的产生,从而缓解疼痛和炎症 . 与非选择性 NSAID 不同,瓦尔德考昔不抑制 COX-1,这有助于最大程度地减少胃肠道副作用 .

相似化合物的比较

瓦尔德考昔属于选择性 COX-2 抑制剂,也称为考昔类药物。类似的化合物包括:

塞来昔布: 另一种选择性 COX-2 抑制剂,用于类似适应症。与瓦尔德考昔不同,塞来昔布仍然在市场上销售。

罗非昔布: 一种高度选择性 COX-2 抑制剂,因心血管风险而从市场上撤回。

依托考昔: 一种选择性 COX-2 抑制剂,其作用机制类似,在一些国家用于治疗关节炎和疼痛。

帕瑞考昔: 瓦尔德考昔的前药,用于术后疼痛管理

瓦尔德考昔的独特性: 瓦尔德考昔以其对 COX-2 的高度选择性而著称,这有助于其强大的抗炎和镇痛作用。 它从市场上撤回突出了在药物开发中平衡疗效和安全性的重要性 .

生物活性

Valdecoxib is a selective nonsteroidal anti-inflammatory drug (NSAID) that primarily inhibits cyclooxygenase-2 (COX-2), an enzyme responsible for the formation of prostaglandins involved in inflammation and pain. This article reviews the biological activity of this compound, focusing on its pharmacological properties, efficacy in clinical settings, and potential adverse effects.

This compound exhibits its anti-inflammatory and analgesic effects primarily through the selective inhibition of COX-2. This selectivity allows it to reduce inflammation and pain with a lower risk of gastrointestinal side effects commonly associated with non-selective NSAIDs that inhibit both COX-1 and COX-2. The inhibitory potency of this compound for COX-2 is significantly higher than for COX-1, with reported IC50 values of 0.005 µM for COX-2 and 150 µM for COX-1, indicating a very high selectivity for COX-2 inhibition .

Pharmacokinetics

This compound has an absolute bioavailability of approximately 83% following oral administration, reaching peak plasma concentrations within about 3 hours. The drug undergoes extensive hepatic metabolism via cytochrome P450 enzymes (CYP3A4 and CYP2C9) and exhibits a volume of distribution of approximately 86 L .

Rheumatoid Arthritis

A randomized controlled trial compared the efficacy of this compound with naproxen (a conventional NSAID) and placebo in treating rheumatoid arthritis (RA). The study included multiple doses of this compound (10 mg, 20 mg, and 40 mg) over a 12-week period. Results indicated that all doses of this compound produced significant improvements in the American College of Rheumatology Responder Index (ACR-20) compared to placebo, with no significant differences in efficacy between the doses or when compared to naproxen .

Table 1: Efficacy Results from RA Study

| Treatment | ACR-20 Response Rate (%) | p-value vs Placebo |

|---|---|---|

| This compound 10 mg | 60 | <0.01 |

| This compound 20 mg | 62 | <0.01 |

| This compound 40 mg | 61 | <0.01 |

| Naproxen | 63 | <0.01 |

| Placebo | 30 | - |

Postoperative Pain Management

In another study evaluating postoperative pain relief, this compound demonstrated significant analgesic efficacy compared to placebo. The number needed to treat (NNT) for at least 50% pain relief over six hours was calculated as follows:

Table 2: Pain Relief Efficacy

| Drug and Dose | Patients Achieving ≥50% Pain Relief | NNT (95% CI) |

|---|---|---|

| This compound 20 mg | 68% (69/101) | 1.7 (1.4 to 2.0) |

| This compound 40 mg | 73% (204/279) | 1.6 (1.4 to 1.8) |

These results indicate that this compound is effective in managing acute postoperative pain, providing significant relief compared to placebo .

Safety Profile

While this compound is generally well-tolerated, there are concerns regarding its safety profile, particularly regarding cardiovascular risks associated with COX-2 inhibitors. In clinical studies, gastrointestinal adverse events were notably lower with this compound compared to traditional NSAIDs like diclofenac . However, patients should be monitored for cardiovascular events, especially those with pre-existing conditions.

常见问题

Basic Research Question

Q. Q1: What is the molecular mechanism of Valdecoxib as a COX-2 inhibitor, and how does its selectivity compare to other NSAIDs?

Methodological Answer: this compound selectively inhibits COX-2 by binding with a high-affinity dissociation constant (Kd) of 2.6 nM, as demonstrated via saturation binding assays. Its selectivity over COX-1 is quantified by comparing IC50 values: this compound inhibits COX-2-mediated PGE2 production (IC50: 0.89 μM) while showing minimal activity against COX-1-mediated TxB2 synthesis (IC50: 25.4 μM) . Researchers should use in vitro enzyme inhibition assays (e.g., human recombinant COX-1/COX-2 activity tests) and confirm binding kinetics via surface plasmon resonance (SPR) or radioligand displacement studies.

Advanced Research Question

Q. Q2: How can researchers design experiments to evaluate the efficacy and systemic exposure of topical this compound formulations compared to oral administration?

Methodological Answer: To assess topical efficacy, prepare formulations (e.g., Carbopol-based gels) and conduct:

- Physicochemical testing : pH, spreadability, and drug content uniformity .

- In vitro diffusion studies : Use Franz diffusion cells with synthetic membranes to measure drug release kinetics.

- In vivo anti-inflammatory assays : Apply formulations to animal models (e.g., carrageenan-induced paw edema) and compare inflammation suppression to oral this compound. Monitor systemic exposure via HPLC analysis of plasma samples; topical 1% this compound gel showed negligible plasma concentration in rats, unlike oral routes .

Basic Research Question

Q. Q3: What validated assays are used to quantify this compound’s pharmacokinetic properties, such as solubility and absorption?

Methodological Answer:

- Solubility : Use shake-flask methods under physiologically relevant pH conditions. This compound’s intrinsic solubility is low (10.5% dissolution in 15 minutes), but hydrophilic derivatives (e.g., VALD-HPβCd complexes) improve it to >90% .

- Absorption : Employ Caco-2 cell monolayers to simulate intestinal permeability or use in situ perfusion models. For topical absorption, quantify drug retention in skin layers via tape-stripping and LC-MS/MS analysis .

Advanced Research Question

Q. Q4: How can researchers resolve contradictions in this compound’s reported efficacy and safety profiles across studies?

Methodological Answer: Contradictions often arise from differences in administration routes or dosage. For example:

- Efficacy : Topical this compound (1% gel) showed superior hyperalgesia inhibition compared to placebo (p < 0.05) but lower anti-inflammatory effects than rofecoxib gel . Use meta-analysis to compare outcomes across studies, stratifying by formulation type and dosage.

- Safety : Systemic side effects (e.g., cardiovascular risks) are linked to oral administration. Conduct comparative studies measuring plasma drug levels and clotting times (prothrombin time, bleeding time) to confirm that topical application minimizes systemic exposure .

Advanced Research Question

Q. Q5: What experimental frameworks are recommended for optimizing this compound’s therapeutic window in chronic inflammatory conditions?

Methodological Answer: Adopt the PICO framework (Population: chronic inflammation models; Intervention: this compound formulations; Comparison: standard NSAIDs; Outcome: efficacy/safety ratio) . Key steps:

Dose-response studies : Test this compound concentrations (0.1%–2%) in animal models of arthritis or granuloma formation.

Safety profiling : Measure COX-1/COX-2 inhibition ratios and monitor renal/hepatic biomarkers.

Long-term toxicity : Use repeat-dose dermal toxicity studies (OECD Guideline 410) to assess cumulative effects .

Basic Research Question

Q. Q6: How should researchers validate the purity and identity of this compound in synthesized or reformulated samples?

Methodological Answer:

- Purity : Use HPLC with UV detection (λ = 254 nm) and compare retention times to USP reference standards.

- Identity : Perform FTIR spectroscopy to confirm functional groups (e.g., sulfonamide peak at 1150 cm⁻¹) and LC-MS for molecular weight confirmation (314.36 g/mol) .

Advanced Research Question

Q. Q7: What methodologies are critical for assessing this compound’s potential for drug-drug interactions in polypharmacy scenarios?

Methodological Answer:

- In vitro CYP450 inhibition assays : Screen this compound against CYP2C9 and CYP3A4 isoforms using fluorogenic substrates.

- Pharmacokinetic modeling : Administer this compound with common co-medications (e.g., warfarin) in animal models and measure AUC changes.

- Clinical correlation : Use population pharmacokinetics (PopPK) to identify covariates affecting drug exposure in human trials .

属性

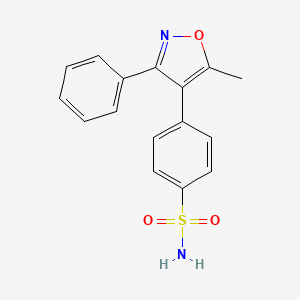

IUPAC Name |

4-(5-methyl-3-phenyl-1,2-oxazol-4-yl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O3S/c1-11-15(12-7-9-14(10-8-12)22(17,19)20)16(18-21-11)13-5-3-2-4-6-13/h2-10H,1H3,(H2,17,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNPDTQAFDNKSHK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C2=CC=CC=C2)C3=CC=C(C=C3)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6044226 | |

| Record name | Valdecoxib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6044226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Valdecoxib | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005033 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

>47.2 [ug/mL] (The mean of the results at pH 7.4), Soluble in methanol and ethanol; freely soluble in organic solvents and alkaline (pH=12) aqueous solution, Relatively insoluble in water (10 ug/mL) at 25 °C and pH 7 | |

| Record name | SID49665731 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

| Record name | VALDECOXIB | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7302 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

4.6X10-10 mm Hg at 25 °C /Estimated/ | |

| Record name | VALDECOXIB | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7302 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

Both COX-1 and COX-2 catalyze the conversion of arachidonic acid to prostaglandin (PG) H2, the precursor of PGs and thromboxane. Valdecoxib selectively inhibits the cyclooxygenase-2 (COX-2) enzyme, important for the mediation of inflammation and pain. Unlike non-selective NSAIDs, valdecoxib does not inhibit platelet aggregation., Valdecoxib is a nonsteroidal anti-inflammatory drug (NSAID) with antiinflammatory, analgesic, and antipyretic therapeutic effects. It has been proposed that valdecoxib inhibits the activity of the enzyme cyclooxygenase-2 (COX-2), resulting in a decreased formation of precursors of prostaglandins. However, unlike most NSAIDs, valdecoxib does not inhibit cyclooxygenase-1 (COX-1) isoenzyme in humans at therapeutic concentrations. | |

| Record name | Valdecoxib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00580 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | VALDECOXIB | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7302 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White crystalline powder | |

CAS No. |

181695-72-7 | |

| Record name | Valdecoxib | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=181695-72-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Valdecoxib [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0181695727 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Valdecoxib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00580 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Valdecoxib | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759846 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Valdecoxib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6044226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 181695-72-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | VALDECOXIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2919279Q3W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | VALDECOXIB | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7302 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Valdecoxib | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005033 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

160 - 162 °C | |

| Record name | Valdecoxib | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005033 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。